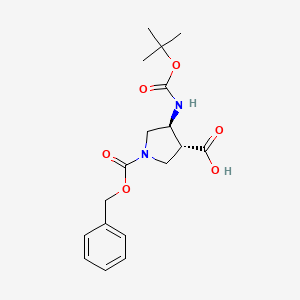
(3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure allows it to serve as an intermediate in the synthesis of various pharmaceuticals, including treatments for autoimmune diseases. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H19N2O4 and features a pyrrolidine ring substituted with benzyloxy and tert-butoxycarbonyl groups. Its stereochemistry at the 3R and 4S positions contributes to its biological interactions.
Research indicates that this compound interacts with specific molecular targets involved in inflammatory pathways. It is particularly noted for its role as a precursor in synthesizing upadacitinib, a Janus kinase (JAK) inhibitor used in treating rheumatoid arthritis. The inhibition of JAK pathways is crucial for modulating immune responses and reducing inflammation.
Anti-inflammatory Effects
Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds derived from it have shown efficacy in inhibiting pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Benzyloxy group | Enhances lipophilicity and cellular uptake |
| Tert-butoxycarbonyl group | Protects amino functionality, influencing metabolic stability |
| Pyrrolidine ring | Essential for receptor binding and biological activity |
In Vitro Studies
In vitro studies have shown that various derivatives of this compound can inhibit the proliferation of immune cells and reduce the production of inflammatory mediators. For example, one study reported that a derivative exhibited over 70% inhibition of TNF-alpha production at concentrations as low as 10 µM .
Case Studies
A case study involving patients with rheumatoid arthritis demonstrated that a drug synthesized using this compound as an intermediate significantly reduced disease activity scores after 12 weeks of treatment. The study highlighted improvements in both clinical symptoms and laboratory markers of inflammation .
Properties
IUPAC Name |
(3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDUEFCWDPJFBV-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














